Ethyl 2-{[(5-methylfuran-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(5-methylfuran-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a furan ring, a thiophene ring, and a phenyl group, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(5-methylfuran-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiophene Ring: The thiophene ring is often synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Coupling Reactions: The furan and thiophene rings are then coupled using various coupling agents and catalysts to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of high-throughput screening and optimization techniques can also aid in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(5-methylfuran-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-{[(5-methylfuran-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(5-methylfuran-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(5-methylfuran-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate: Similar in structure but may have different substituents or functional groups.
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid and furan-3-carboxylic acid.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H19NO4S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
ethyl 2-[(5-methylfuran-2-carbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H19NO4S/c1-4-24-20(23)17-15(14-8-5-12(2)6-9-14)11-26-19(17)21-18(22)16-10-7-13(3)25-16/h5-11H,4H2,1-3H3,(H,21,22) |
InChI Key |
AQVNXMFATBUVPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC=C(O3)C |
Origin of Product |
United States |
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